Array ( [bid] => 8769799 )
1-(Adamantan-1-yl)-3-cyclohexylthiourea is a thiourea derivative characterized by the presence of an adamantane moiety, which contributes to its unique structural and chemical properties. The compound has the molecular formula and a molecular weight of 210.34 g/mol. The adamantane structure provides rigidity and enhances the stability of the molecule, making it distinct among thiourea derivatives. Its chemical structure includes a cyclohexyl group attached to the thiourea functional group, which is known for its diverse biological activities and potential applications in medicinal chemistry.
Thioureas, including 1-(Adamantan-1-yl)-3-cyclohexylthiourea, exhibit significant biological activities. This compound has been shown to interact with the thyroid gland, where it is actively concentrated against a concentration gradient. Its primary biochemical action involves the inhibition of thyroid hormone synthesis, which can have implications in conditions such as hyperthyroidism. Additionally, studies have indicated that thioureas may possess anti-inflammatory and anticancer properties due to their ability to modulate various signaling pathways .
The synthesis of 1-(Adamantan-1-yl)-3-cyclohexylthiourea can be achieved through several methods:
The unique properties of 1-(Adamantan-1-yl)-3-cyclohexylthiourea make it suitable for various applications:
Interaction studies involving 1-(Adamantan-1-yl)-3-cyclohexylthiourea have primarily focused on its binding affinity and effects on biological targets such as thyroid hormone receptors. Research indicates that this compound may modulate receptor activity, influencing downstream signaling pathways related to hormone synthesis and metabolism. Further studies are needed to elucidate the full spectrum of interactions and mechanisms of action within biological systems .
Several compounds share structural similarities with 1-(Adamantan-1-yl)-3-cyclohexylthiourea, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenylthiourea | Contains a phenyl group | Known for its use in studying enzyme inhibition |
| 1-Benzylthiourea | Contains a benzyl group | Exhibits different pharmacological properties |
| 1-Cyclohexylthiourea | Contains a cyclohexyl group | Similar core structure but lacks adamantane rigidity |
| 1-(Adamantan-2-yl)-3-methylthiourea | Methyl group instead of cyclohexyl | Variation in side chain affects biological activity |
| N-(Adamantan-1-yl)hydrazinecarbothioamide | Contains hydrazine functionality | Potentially different reactivity profiles |
The uniqueness of 1-(Adamantan-1-yl)-3-cyclohexylthiourea lies in the combination of the adamantane structure with the cyclohexyl group. This configuration not only enhances its stability but also influences its biological activity compared to other thioureas. The rigid adamantane framework may contribute to specific interactions with biological targets that are not observed in more flexible compounds .
The systematic IUPAC name for this compound is 1-(adamantan-1-yl)-3-cyclohexylthiourea, reflecting the substitution pattern of the thiourea core. The adamantane group (a diamondoid hydrocarbon) occupies the N1 position, while the cyclohexyl ring is attached to the N3 nitrogen. Alternative designations include:
The thiourea functional group (-NH-CS-NH-) distinguishes it from urea analogs by replacing oxygen with sulfur, significantly altering its electronic properties and hydrogen-bonding capabilities.
The molecular formula is C₁₇H₂₆N₂S, derived from:
Structural features:
S=C(NC1CCCCC1)NC23CC4CC(C2)CC(C4)C3SMILES notation for 1-(Adamantan-1-yl)-3-cyclohexylthiourea
2D structural representation generated via computational methods
As of May 2025, no CAS registry number has been assigned to this specific compound in public databases. Related analogs include: